molecular formula C15H15BrN2O4S2 B2750231 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide CAS No. 325729-54-2

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2750231
CAS No.: 325729-54-2
M. Wt: 431.32
InChI Key: GWCUKXGEYWGMPF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(4-(morpholinosulfonyl)phenyl)thiophene-2-carboxamide is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-bromo-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S2/c16-14-6-5-13(23-14)15(19)17-11-1-3-12(4-2-11)24(20,21)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCUKXGEYWGMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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